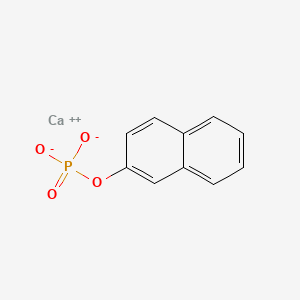![molecular formula C20H14Cl2N2O4S2 B12277285 2,4-Bis{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidine](/img/structure/B12277285.png)
2,4-Bis{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})PYRIMIDINE is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine core substituted with two 6-chloro-2H-1,3-benzodioxol-5-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})PYRIMIDINE typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Benzodioxole Moiety: The 6-chloro-2H-1,3-benzodioxole can be synthesized from catechol and chloroacetyl chloride under acidic conditions.
Thioether Formation: The benzodioxole derivative is then reacted with a thiol compound to form the thioether linkage.
Pyrimidine Core Construction: The final step involves the coupling of the thioether-substituted benzodioxole with a pyrimidine precursor under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atoms or reduce the pyrimidine ring.
Substitution: The chlorine atoms on the benzodioxole rings can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alkoxides, often in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or reduced pyrimidine derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the effects of thioether and benzodioxole substitutions on biological activity.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})PYRIMIDINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and benzodioxole groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})PYRIDINE: Similar structure but with a pyridine core instead of pyrimidine.
2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})BENZENE: Similar structure but with a benzene core.
Uniqueness
The uniqueness of 2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})PYRIMIDINE lies in its combination of a pyrimidine core with thioether-linked benzodioxole groups, which can confer distinct chemical and biological properties compared to similar compounds with different cores or substitutions.
Properties
Molecular Formula |
C20H14Cl2N2O4S2 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
2,4-bis[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C20H14Cl2N2O4S2/c21-13-5-17-15(25-9-27-17)3-11(13)7-29-19-1-2-23-20(24-19)30-8-12-4-16-18(6-14(12)22)28-10-26-16/h1-6H,7-10H2 |
InChI Key |
YJTZHJXMNTUVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NC(=NC=C3)SCC4=CC5=C(C=C4Cl)OCO5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B12277203.png)
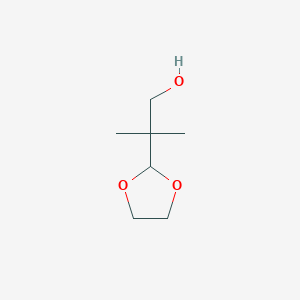
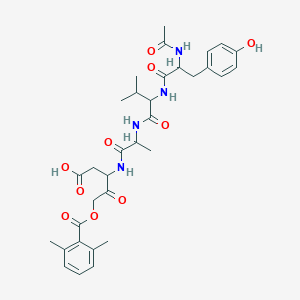
![2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester](/img/structure/B12277217.png)
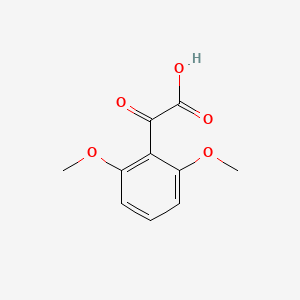
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12277225.png)
![1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B12277230.png)
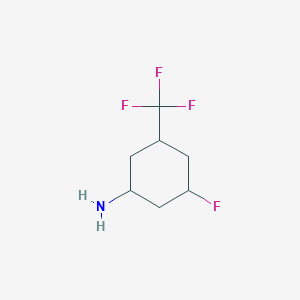
![N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12277244.png)
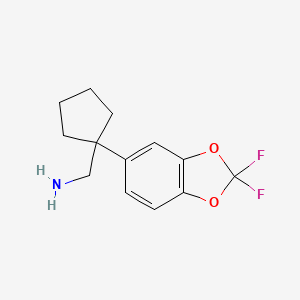

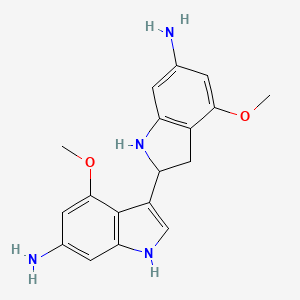
![tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12277267.png)
